molecular formula C20H19ClN6O3 B605946 Syk Inhibitor IV, BAY 61-3606 CAS No. 1615197-10-8

Syk Inhibitor IV, BAY 61-3606

Cat. No. B605946
M. Wt: 426.86
InChI Key: HLYFDKZWVIBYKL-UHFFFAOYSA-N
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Description

Syk Inhibitor IV, BAY 61-3606, is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . It has no inhibitory effect against Btk, Fyn, Itk, Lyn, and Src .


Synthesis Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .


Molecular Structure Analysis

The molecular formula of BAY 61-3606 is C20H18N6O3 . It has a molecular weight of 426.86 .


Chemical Reactions Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .


Physical And Chemical Properties Analysis

BAY 61-3606 is a yellow solid . It is soluble in DMSO (10 mg/mL) and water (20 mg/mL) .

Scientific Research Applications

1. Application in Multiple Myeloma Research

  • Summary of Application: BAY 61-3606 has been used to study its effects on multiple myeloma cells. It was found to inhibit cell proliferation and SDF-1a-induced migration of these cells .
  • Methods of Application: The inhibitor was applied to multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM .
  • Results: BAY 61-3606 induced significant inhibition of cell growth in MM cells, as shown by WST-1 cell proliferation assay. The inhibition of proliferation was accompanied by increased cell cycle arrest at G0/G1 (from 60% to 75%). More importantly, BAY 61-3606 dose-dependently induced MM cells apoptosis .

2. Application in Neuroblastoma Research

  • Summary of Application: BAY 61-3606 has been studied for its potential to enhance the effect of chemotherapeutic drugs on neuroblastoma cells .
  • Methods of Application: The inhibitor was used in combination with conventional chemotherapeutic drugs .
  • Results: The SYK inhibitor BAY 61-3606 enhanced the effect of different chemotherapeutic drugs. Transient expression of a constitutive active SYK variant increased the viability of neuroblastoma cells independent of endogenous SYK levels .

Safety And Hazards

The safety data sheet for BAY 61-3606 can be found on the manufacturer’s website .

Future Directions

Research suggests that targeting SYK in combination with conventional chemotherapy should be further evaluated as a treatment option in neuroblastoma . BAY 61-3606 has been found to potentiate the effect of chemotherapeutic drugs on neuroblastoma cells in vitro .

properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syk Inhibitor IV, BAY 61-3606

CAS RN

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
10
Citations
J Carnevale, L Ross, A Puissant, V Banerji, RM Stone… - Leukemia, 2013 - nature.com
Spleen tyrosine kinase (SYK) was recently identified as a new target in acute myeloid leukemia (AML); however, its mechanistic role in this disease is poorly understood. Based on the …
Number of citations: 63 www.nature.com
JL Scheib, CS Sullivan, BD Carter - Journal of Neuroscience, 2012 - Soc Neuroscience
During the development of the peripheral nervous system there is extensive apoptosis, and these neuronal corpses need to be cleared to prevent an inflammatory response. Recently, …
Number of citations: 94 www.jneurosci.org
SS Alhakeem, VJ Sindhava… - Annals of the New …, 2015 - Wiley Online Library
B‐1 cells are considered innate immune cells, which produce the majority of natural antibodies. B‐1 cell responses to B cell receptor (BCR) and Toll‐like receptor ligation are tightly …
Number of citations: 37 nyaspubs.onlinelibrary.wiley.com
É Guillet, É Brun, C Ferard, K Hardonnière… - Particle and Fibre …, 2023 - Springer
Background Synthetic amorphous silica nanoparticles (SAS-NPs) are widely employed in pharmaceutics, cosmetics, food and concretes. Workers and the general population are …
Number of citations: 9 link.springer.com
S Mukherjee, J Zhu, J Zikherman, R Parameswaran… - Science …, 2013 - science.org
The Src and Syk families of kinases are two distinct sets of kinases that play critical roles in initiating membrane-proximal B cell receptor (BCR) signaling. However, unlike in other …
Number of citations: 78 www.science.org
G Dong, M You, H Fan, L Ding, L Sun… - European Journal of …, 2015 - Wiley Online Library
Systemic lupus erythematosus (SLE) is an autoimmune disease characterized by the overexpression of IFN‐α. IFN‐α induces autophagy via the JAK1‐STAT1 signaling pathway, …
Number of citations: 30 onlinelibrary.wiley.com
X Qin, L Lin, L Cao, X Zhang, X Song, J Hao… - Scientific Reports, 2017 - nature.com
Reelin is an extracellular matrix protein that is crucial for neuron migration, adhesion, and positioning. We examined the expression of Reelin in a large cohort of multiple myeloma …
Number of citations: 34 www.nature.com
L Lin, X Zhang, L Cao, Q An, J Hao, Y Zhang… - Journal of …, 2017 - ncbi.nlm.nih.gov
… Following incubation under the indicated conditions, including culturing on FN or HS-5-coated plates and addition of DMSO, Syk inhibitor IV BAY 61-3606 (1 μmol/L, Merck Millipore), …
Number of citations: 10 www.ncbi.nlm.nih.gov
ME Eberle, AH Dalpke - The Journal of Immunology, 2012 - journals.aai.org
… 0, no inhibitor was used; Syki, Syk inhibitor IV Bay 61-3606; PP1, Src inhibitor; BAPTA, calcium chelator; KN93, calmodulin-dependent kinase inhibitor; AG17, blocks phosphorylation of …
Number of citations: 55 journals.aai.org
O Stepanek, P Draber, A Drobek, V Horejsi… - The Journal of …, 2013 - journals.aai.org
… The following cell inhibitors were used: PP2, Syk inhibitor IV–BAY 61-3606 (both from Calbiochem, Merck, Darmstadt, Germany), and piceatannol (Sigma-Aldrich). …
Number of citations: 44 journals.aai.org

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